Ferristatin II

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

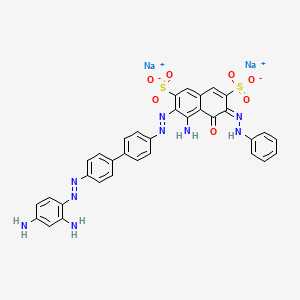

Ferristatin II (NSC8679) is a polyaromatic compound initially identified as a small-molecule inhibitor of iron transport. It exerts its effects primarily by promoting the degradation of Transferrin Receptor 1 (TfR1), a key regulator of cellular iron uptake . Mechanistically, this compound induces TfR1 internalization via a nystatin-sensitive lipid raft pathway, independent of clathrin-mediated endocytosis . This degradation reduces serum iron levels and transferrin saturation, impacting systemic iron homeostasis .

Beyond its role in iron metabolism, this compound demonstrates neuroprotective effects in traumatic brain injury (TBI) models by suppressing ferroptosis—a form of iron-dependent cell death. It mitigates lipid peroxidation, reduces malondialdehyde (MDA) levels, and restores iron homeostasis proteins like ferritin and divalent metal transporter 1 (DMT1) .

Preparation Methods

Physicochemical Properties and Solubility

Solubility Profile

| Solvent | Concentration (mM) | Temperature (°C) | Stability Period |

|---|---|---|---|

| PBS (pH 7.4) | 4.0 | 25 | 48 hours |

| DMEM/2% FBS | 0.4 | 37 | 24 hours |

| Ethanol | Insoluble | - | - |

Data derived from dilution protocols in antiviral assays .

Reconstitution and Solution Preparation

Standard Protocol for Cell Culture Studies

-

Initial Dissolution : Resuspend lyophilized this compound in PBS (pH 7.4) to a stock concentration of 4 mM.

-

Sterile Filtration : Pass the solution through a 0.22 µm polyethersulfone (PES) membrane to ensure sterility .

-

Working Dilutions : Prepare two-fold serial dilutions in DMEM supplemented with 2% fetal bovine serum (FBS) for dose-response assays. For example:

Critical Considerations

-

Transferrin Interference : Holo-transferrin (iron-bound) inhibits this compound activity by stabilizing transferrin receptor 1 (TfR1). Pre-incubation with apotransferrin is recommended to avoid confounding effects .

-

Temperature Sensitivity : Solutions stored at 37°C exhibit reduced efficacy beyond 24 hours, likely due to aggregation or hydrolysis .

Analytical Characterization Techniques

Mass Spectrometry

Electrospray ionization (ESI-MS) analysis would confirm the molecular ion peak, though specific m/z values are unreported. Theoretical calculations based on structural analogs suggest a molecular weight of ~500–600 Da.

Nuclear Magnetic Resonance (NMR)

1H and 13C NMR spectra remain undisclosed, but polysulfonation patterns likely produce distinct aromatic proton signals in the δ 7.0–8.5 ppm range.

Bioactivity Validation and Quality Control

TfR1 Degradation Assay

-

Protocol : Treat Vero cells with 100 µM this compound for 18 hours. Assess TfR1 levels via Western blot using anti-TfR1 antibodies .

-

Expected Outcome : >80% reduction in TfR1 expression compared to untreated controls .

Antiviral Efficacy Testing

Chemical Reactions Analysis

Types of Reactions: Ferristatin II undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons from this compound, often facilitated by oxidizing agents.

Reduction: The gain of electrons, typically involving reducing agents.

Substitution: Replacement of one functional group in this compound with another, often under specific conditions.

Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures, pressures, and pH levels to ensure optimal results .

Major Products: The major products formed from reactions involving this compound depend on the specific type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives of this compound, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

Inhibition of SARS-CoV-2 Replication

One of the most notable applications of ferristatin II is its ability to inhibit the replication of SARS-CoV-2, the virus responsible for COVID-19. Research indicates that this compound effectively blocks the entry of the virus into host cells by targeting the transferrin receptor 1 (TfR1), which plays a crucial role in viral entry mechanisms.

Key Findings:

- Non-toxic Concentrations : this compound demonstrated no cytotoxic effects on Vero cells at concentrations up to 400 µM, with significant antiviral activity observed at lower concentrations (IC50 values of 27 µM for the Wuhan D614G strain and 40 µM for the Delta variant) .

- Mechanism of Action : The compound induces degradation of TfR1, leading to impaired uptake of the receptor-binding domain (RBD) of the spike protein, thereby preventing viral entry .

- Effectiveness Against Variants : Notably, this compound showed a pronounced inhibitory effect on the Omicron variant, with a tenfold reduction in infectious titers at concentrations as low as 6.25 µM .

Regulation of Iron Metabolism

This compound has also been studied for its effects on iron metabolism, particularly through its action on TfR1. By promoting degradation of this receptor, this compound can modulate iron uptake and distribution within biological systems.

Key Findings:

- Decreased Iron Uptake : In vitro studies using HeLa cells revealed that this compound treatment resulted in dose-dependent inhibition of iron uptake from transferrin, with an IC50 value around 12 µM .

- In Vivo Effects : Animal studies indicated that administration of this compound led to lower serum iron levels and reduced transferrin saturation without affecting liver non-heme iron content . This suggests a systemic effect on iron homeostasis.

- Potential Clinical Implications : The ability to regulate iron levels may have therapeutic implications for conditions associated with iron overload or deficiency.

Potential Therapeutic Applications

The distinct mechanisms by which this compound operates open avenues for its use in various therapeutic contexts:

- Antiviral Therapy : Given its effectiveness against SARS-CoV-2, further exploration into its potential as an antiviral agent could be beneficial, particularly against other viruses utilizing similar entry pathways.

- Iron-related Disorders : this compound may serve as a therapeutic candidate for disorders characterized by dysregulated iron metabolism, including hemochromatosis and anemia.

- Cancer Research : Due to its role in modulating cell surface receptors and potentially influencing cellular uptake mechanisms, this compound could be investigated further in cancer biology where iron metabolism plays a crucial role.

Summary Table of this compound Applications

Mechanism of Action

Ferristatin II exerts its effects primarily by promoting the internalization and degradation of transferrin receptor 1. This receptor is crucial for the uptake of iron into cells. By degrading this receptor, this compound effectively reduces cellular iron uptake, leading to decreased iron levels within the cell . This mechanism involves the nystatin-sensitive lipid raft pathway and does not require the structural domains of the receptor necessary for interactions with the clathrin pathway .

Comparison with Similar Compounds

Mechanistic Targets and Pathways

| Compound | Primary Target(s) | Mechanism of Action | Key Pathways Affected |

|---|---|---|---|

| Ferristatin II | TfR1, DMT1, Hepcidin | Degrades TfR1 via lipid rafts; upregulates hepcidin; inhibits DMT1 activity | BMP6/SMAD, STAT3, Lipid peroxidation |

| Deferoxamine (DFO) | Iron chelation | Binds free iron to form non-toxic complexes | Iron homeostasis |

| Liproxstatin-1 (Lip-1) | Lipid peroxidation | Scavenges lipid radicals; inhibits lipoxygenases | GPX4/GSH axis |

| Ferristatin (NSC306711) | TfR1 | Induces clathrin-independent TfR1 degradation | Cholesterol-dependent trafficking |

- TfR1 Degradation : Unlike Ferristatin (NSC306711), which degrades TfR1 through clathrin-independent but cholesterol-dependent pathways, this compound specifically requires lipid raft integrity (nystatin-sensitive) .

- Multi-Target Effects : this compound uniquely modulates hepcidin, a master iron-regulatory hormone, via BMP6/SMAD and STAT3 pathways, enhancing ferroportin degradation and systemic iron retention . DFO and Lip-1 lack this dual regulatory capacity.

Efficacy in Disease Models

- Neuroprotection : this compound outperforms DFO and Lip-1 in TBI models by simultaneously addressing iron overload (via TfR1 degradation) and lipid peroxidation .

- Hepcidin Induction : this compound’s hepcidin upregulation contrasts with DFO, which lowers hepcidin in iron deficiency .

Therapeutic Limitations

- Toxicity: this compound metabolites (e.g., benzidine derivatives) pose carcinogenic risks, limiting clinical use compared to safer agents like DFO .

Research Findings and Clinical Implications

- Viral Entry Inhibition : Its ability to block TfR1-mediated viral entry positions it as a broad-spectrum antiviral candidate, though metabolite toxicity remains a hurdle .

Biological Activity

Ferristatin II, a small molecule known for its role as an iron transport inhibitor, has garnered attention for its diverse biological activities, particularly in the regulation of iron metabolism and its potential therapeutic applications against viral infections. This article synthesizes current research findings regarding the biological activity of this compound, focusing on its mechanisms of action, effects on hepcidin expression, and antiviral properties.

This compound primarily functions by inducing the degradation of transferrin receptor 1 (TfR1), which is crucial for iron uptake in cells. This action leads to significant alterations in systemic iron parameters. For instance, studies have shown that administration of this compound in animal models results in decreased serum iron levels and reduced transferrin saturation, while simultaneously increasing hepatic hepcidin expression—a key regulator of iron homeostasis.

Key Findings:

- Hepcidin Regulation : this compound treatment has been associated with a fourfold increase in hepatic hepcidin mRNA levels in rats compared to controls. This upregulation correlates with decreased intestinal iron absorption and mobilization from stores .

- Transferrin Receptor Degradation : this compound selectively induces degradation of TfR1 without affecting TfR2. This selectivity is critical as it disrupts iron uptake mechanisms while potentially preserving other physiological functions .

Iron Metabolism

This compound's impact on iron metabolism is profound:

- In Vivo Studies : In Sprague-Dawley rats treated with this compound, significant reductions in serum iron and transferrin saturation were observed alongside increased splenic iron levels. These changes are indicative of enhanced hepcidin activity leading to hypoferremia .

- In Vitro Studies : HepG2 liver cells treated with this compound showed altered hepcidin promoter activity when combined with BMP6, suggesting a synergistic effect that enhances hepcidin expression beyond what either agent could achieve alone .

Antiviral Activity

Recent studies have highlighted this compound's potential as an antiviral agent, particularly against SARS-CoV-2:

- Inhibition of SARS-CoV-2 Replication : In Vero cells, this compound was shown to inhibit SARS-CoV-2 replication effectively, with IC50 values of 27 µM for the Wuhan D614G variant and 40 µM for the Delta variant. Notably, it demonstrated inhibitory effects at concentrations as low as 6.25 µM against the Omicron variant .

- Mechanism of Action : The inhibition appears to be linked to the blockade of TfR1-mediated viral entry into host cells, suggesting a novel therapeutic approach targeting host cell receptors rather than viral proteins .

Case Study 1: Hepcidin Induction

A study involving male Sprague-Dawley rats examined the effects of this compound over a period of days. The results indicated:

- Administration : Rats received injections of this compound (up to 40 mg/kg) twice daily.

- Results : Marked increases in hepatic hepcidin mRNA were observed along with decreases in serum iron levels and transferrin saturation (Table 1).

| Parameter | Control (Saline) | This compound (40 mg/kg) |

|---|---|---|

| Serum Iron (µg/dL) | 120 ± 10 | 60 ± 5 |

| Transferrin Saturation (%) | 30 ± 5 | 10 ± 3 |

| Hepcidin mRNA (relative units) | 1 | 4 |

Case Study 2: Antiviral Efficacy

In vitro studies on Vero cells treated with this compound revealed:

- Treatment Concentration : Cells were pretreated with varying concentrations (up to 400 µM).

- Outcomes : Significant reductions in viral replication were noted without cytotoxic effects on the cells.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to investigate Ferristatin II’s primary mechanism of action in iron regulation?

this compound primarily inhibits iron uptake by promoting Transferrin Receptor-1 (TfR1) degradation and inducing divalent metal transporter-1 (DMT1) internalization. To study this:

- Use Western blotting with anti-TfR1 antibodies to quantify receptor degradation over time (e.g., 0–24 hours post-treatment) .

- Perform flow cytometry or immunofluorescence to track DMT1 internalization, employing dynamin inhibitors (e.g., dynasore) to distinguish clathrin-dependent vs. -independent pathways .

- Include actin or GAPDH as loading controls and validate results across multiple cell lines (e.g., HEK293, IPEC-J2) to ensure reproducibility .

Q. What in vivo models are suitable for studying this compound’s effects on systemic iron metabolism?

- Mouse models : Administer this compound subcutaneously (e.g., 40 mg/kg twice daily) and monitor TfR1 degradation in tissues (liver, spleen) via Western blotting .

- Measure serum iron levels and hepcidin expression (ELISA or qRT-PCR) to assess downstream effects on ferroportin regulation .

- For neuroprotection studies, use traumatic brain injury (TBI) models and evaluate ferroptosis markers (e.g., lipid peroxidation via malondialdehyde assays) .

Q. How can researchers validate this compound’s specificity for TfR1 versus other iron-related proteins?

- Compare wild-type and mutant TfR1 variants (e.g., Y20C/F23A, Δ3-28) in degradation assays to identify structural determinants of this compound sensitivity .

- Use siRNA knockdown or CRISPR-Cas9 knockout of TfR1/DMT1 to confirm target specificity in iron uptake assays .

Advanced Research Questions

Q. How should researchers address contradictory data on this compound’s efficacy in different cellular contexts?

- Case example : Wild-type TfR1 degradation is more pronounced than mutant forms (Y20C/F23A, Δ3-28) . Resolve discrepancies by:

- Replicating experiments under standardized iron conditions (e.g., ±transferrin).

- Evaluating lipid raft involvement using nystatin (a lipid raft disruptor) to determine pathway dependency .

Q. What experimental strategies can elucidate this compound’s role in viral entry inhibition?

- Virus-cell binding assays : Pre-treat cells with this compound and quantify viral attachment (e.g., SARS-CoV-2, PEDV) via plaque assays or qRT-PCR .

- TfR1 modulation : Compare viral titers in TfR1-overexpressing vs. knockdown cells to confirm receptor dependency .

- Dose-response profiling : Test this compound concentrations (e.g., 0–200 μM) to establish IC50 values for viral inhibition .

Q. How can researchers integrate this compound’s dual mechanisms (TfR1 degradation and hepcidin upregulation) into therapeutic strategies?

- Combination studies : Co-administer this compound with hepcidin agonists/antagonists to dissect their additive/synergistic effects on iron homeostasis .

- Transcriptomic profiling : Use RNA-seq to map this compound-induced changes in hepcidin regulatory pathways (e.g., BMP/SMAD signaling) .

Q. What methodologies resolve conflicting data on DMT1 internalization pathways induced by this compound?

- Live-cell imaging : Track fluorescently tagged DMT1 in real-time to differentiate clathrin-mediated vs. lipid raft-dependent internalization .

- Pharmacological inhibition : Combine this compound with dynasore (dynamin inhibitor) or methyl-β-cyclodextrin (lipid raft disruptor) to delineate pathways .

Q. Methodological Best Practices

- Controls : Include DMSO vehicle controls and untreated samples in all assays to account for non-specific effects .

- Reproducibility : Validate findings in ≥3 biological replicates and across species (e.g., human vs. murine cell lines) .

- Ethical reporting : Adhere to guidelines for in vivo studies (e.g., standardized dosing, humane endpoints) as per institutional review boards .

Properties

Molecular Formula |

C34H25N9Na2O7S2 |

|---|---|

Molecular Weight |

781.7 g/mol |

IUPAC Name |

disodium;(6E)-4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-oxo-6-(phenylhydrazinylidene)naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C34H27N9O7S2.2Na/c35-22-10-15-27(26(36)18-22)41-38-24-11-6-19(7-12-24)20-8-13-25(14-9-20)40-42-32-28(51(45,46)47)16-21-17-29(52(48,49)50)33(34(44)30(21)31(32)37)43-39-23-4-2-1-3-5-23;;/h1-18,39H,35-37H2,(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2/b41-38?,42-40?,43-33-;; |

InChI Key |

OLVNAWLXZDRGPL-RXQMZGKISA-L |

Isomeric SMILES |

C1=CC=C(C=C1)N/N=C\2/C(=CC3=CC(=C(C(=C3C2=O)N)N=NC4=CC=C(C=C4)C5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

C1=CC=C(C=C1)NN=C2C(=CC3=CC(=C(C(=C3C2=O)N)N=NC4=CC=C(C=C4)C5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Synonyms |

ferristatin II NSC8679 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.